molecular formula C22H21ClN4S3 B4583164 3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

Cat. No.: B4583164
M. Wt: 473.1 g/mol
InChI Key: OBXDNPSMUFZFIL-UHFFFAOYSA-N
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Description

3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and chlorine, which contribute to its unique chemical properties. The compound’s structure includes a triazole ring, a thiazole ring, and a benzothiophene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of the appropriate hydrazine derivative with a suitable carboxylic acid derivative.

    Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a suitable linker, such as a sulfanyl group, under basic conditions.

    Formation of the Benzothiophene Moiety: The benzothiophene moiety is introduced through a Friedel-Crafts acylation reaction, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors in the nervous system, providing neuroprotective benefits.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, which are used as antifungal agents.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, which have thiazole rings and are used in various therapeutic applications.

    Benzothiophene Derivatives: Compounds such as raloxifene and zileuton, which contain benzothiophene moieties and are used in the treatment of osteoporosis and asthma, respectively.

Uniqueness

The uniqueness of 3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-4-[[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4S3/c1-13-7-8-15-17(12-28-19(15)9-13)20-25-26-22(27(20)2)30-11-14-10-29-21(24-14)16-5-3-4-6-18(16)23/h3-6,10,12-13H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXDNPSMUFZFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C3=NN=C(N3C)SCC4=CSC(=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 4
3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 6
3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

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